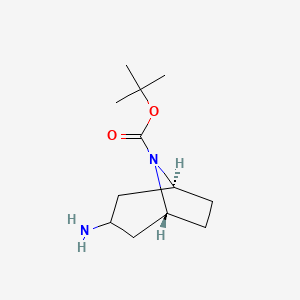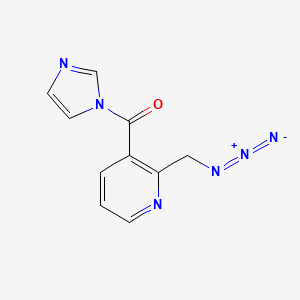
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate is a synthetic organic compound belonging to the class of glycosides. It features a pentofuranose ring with specific substitutions that make it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentofuranose derivative.
Fluorination: Introduction of the fluorine atom at the second carbon position (C-2) is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Methylation: The methyl group is introduced at the same carbon position (C-2) using methylating agents like methyl iodide.
Benzoylation: The hydroxyl groups at positions 3 and 5 of the pentofuranose ring are protected by benzoylation using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and benzoyl groups can be substituted under appropriate conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include:
Hydrolyzed Derivatives: Compounds with free hydroxyl groups at positions 3 and 5.
Substituted Derivatives: Compounds with different substituents replacing the fluorine or benzoyl groups.
Aplicaciones Científicas De Investigación
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential as a prodrug or active pharmaceutical ingredient in antiviral and anticancer therapies.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate involves:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular processes, such as CD38, which plays a role in nicotinamide and calcium signaling pathways.
Molecular Targets: The primary targets include enzymes and proteins that interact with the pentofuranose ring and its substituents.
Pathways: The compound affects metabolic pathways related to nucleotide synthesis and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate: This compound has similar structural features but with two fluorine atoms instead of one.
2-Deoxy-2-fluoro-2-methyl-D-ribofuranosyl nucleosides: These derivatives are used in antiviral research and have similar synthetic routes.
Uniqueness
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities
Propiedades
Número CAS |
1639301-16-8 |
|---|---|
Fórmula molecular |
C₂₀H₁₉FO₆ |
Peso molecular |
374.36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)


![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)




